molecular formula C3H7IN4 B1427355 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 857371-41-6

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No. B1427355
CAS RN: 857371-41-6
M. Wt: 226.02 g/mol
InChI Key: HXNCSJSTNBVDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazoles, which are known for their wide range of biological activities.

Scientific Research Applications

Drug Discovery and Clinical Therapy

The 1,2,4-triazole core, which is related to “4-methyl-4H-1,2,4-triazol-3-amine hydroiodide”, is widely incorporated into various therapeutically important agents. These include antifungal medications like itraconazole and posaconazole, antiviral drugs such as ribavirin, antimigraine treatments like rizatriptan, anxiolytics such as alprazolam, antidepressants like trazodone, and antitumoral agents including letrozole and anastrozole .

Organic Synthesis

Triazoles are utilized in organic synthesis due to their versatility and reactivity. They serve as building blocks for creating complex molecular structures that are used in various chemical syntheses .

Polymer Chemistry

In polymer chemistry, triazoles find applications as monomers or cross-linking agents due to their thermal stability and mechanical strength .

Supramolecular Chemistry

The triazole ring can act as a ligand in supramolecular chemistry, forming complexes with metals that have potential applications in catalysis and materials science .

Bioconjugation and Chemical Biology

Triazoles are used in bioconjugation techniques to attach various biomolecules together or to surfaces. This has implications in chemical biology for studying biological processes .

Fluorescent Imaging

Due to their fluorescent properties, triazoles are used in imaging techniques to visualize biological tissues and processes .

Materials Science

Triazoles contribute to the development of new materials with enhanced properties such as increased durability or conductivity .

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives for potential use in optical devices and technologies .

properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCSJSTNBVDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

CAS RN

857371-41-6
Record name 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 2
Reactant of Route 2
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 3
Reactant of Route 3
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 4
Reactant of Route 4
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 5
Reactant of Route 5
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 6
Reactant of Route 6
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.